molecular formula C22H31O2P B1403168 Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine CAS No. 819867-21-5

Di-tert-butyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B1403168
CAS No.: 819867-21-5
M. Wt: 358.5 g/mol
InChI Key: JJPUFWFLYXQTEU-UHFFFAOYSA-N
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Description

Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is a chemical compound known for its unique structure and properties. It is often used as a ligand in various catalytic processes, particularly in the field of organic synthesis. The compound’s structure features a biphenyl core with two methoxy groups and a phosphine group substituted with two tert-butyl groups, which contribute to its stability and reactivity.

Mechanism of Action

Target of Action

The primary target of Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine, also known as 2-(Di-tert-butylphosphino)-2’,6’-dimethoxybiphenyl, is to act as a ligand in various catalytic reactions . It is used in the formation of complex catalysts that are involved in a variety of chemical reactions .

Mode of Action

This compound interacts with its targets by binding to them and forming a complex. This complex then acts as a catalyst, speeding up the reaction without being consumed in the process . The presence of this compound can significantly enhance the efficiency and selectivity of the reaction .

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly in reactions such as the Rhodium-catalyzed cycloaddition of diynes to sulfonimines and the intramolecular allylic alkylation reaction using Pd catalyst . These reactions lead to the formation of various products, including 1,2-Dihydropyridines and enantiorich disubstituted γ-lactams .

Pharmacokinetics

Instead, it remains unchanged throughout the reaction and can be recovered and reused .

Result of Action

The result of the compound’s action is the efficient and selective catalysis of various reactions. This leads to the formation of desired products with high yield and purity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is air-, moisture-, and thermally-stable, and is highly soluble in a wide range of common organic solvents . These properties make it a versatile and robust catalyst for use in various reaction conditions .

Biochemical Analysis

Biochemical Properties

Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine plays a crucial role in biochemical reactions as a ligand. It interacts with various enzymes, proteins, and other biomolecules to facilitate catalytic processes. For instance, it can form complexes with transition metals such as palladium and rhodium, which are essential for catalyzing reactions like hydrogenation and cycloaddition . These interactions are typically characterized by the formation of stable coordination bonds between the phosphine ligand and the metal center, enhancing the reactivity and selectivity of the catalytic process.

Cellular Effects

The effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with metal complexes can lead to the activation or inhibition of specific enzymes involved in metabolic pathways . Additionally, it may affect the expression of genes related to oxidative stress and cellular defense mechanisms, thereby impacting cell survival and function.

Molecular Mechanism

At the molecular level, di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine exerts its effects through binding interactions with biomolecules. The phosphine group can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions . These interactions can lead to enzyme inhibition or activation, depending on the nature of the metal complex and the specific biochemical pathway involved. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme temperatures or reactive chemicals . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability and degradation over time.

Dosage Effects in Animal Models

The effects of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects by enhancing catalytic processes and improving metabolic efficiency . At higher doses, it can lead to toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, it may affect metabolite levels by altering the balance between anabolic and catabolic processes, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects . The compound’s lipophilic nature allows it to readily cross cell membranes, enhancing its distribution within the cellular environment.

Subcellular Localization

The subcellular localization of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with enzymes and other biomolecules . These interactions can modulate the compound’s activity and function, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2,6-dimethoxy-1,1’-biphenyl with tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity and minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine include oxidizing agents like hydrogen peroxide for oxidation reactions, and various electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound include phosphine oxides, substituted biphenyl derivatives, and metal-phosphine complexes. These products are valuable intermediates in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(2’,6’-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic effects. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well .

Properties

IUPAC Name

ditert-butyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31O2P/c1-21(2,3)25(22(4,5)6)19-15-10-9-12-16(19)20-17(23-7)13-11-14-18(20)24-8/h9-15H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPUFWFLYXQTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1C2=C(C=CC=C2OC)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00737324
Record name Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819867-21-5
Record name Di-tert-butyl(2',6'-dimethoxy[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00737324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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